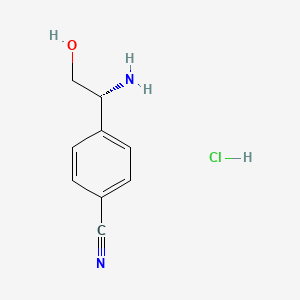

(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride

Description

(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral benzonitrile derivative characterized by a para-substituted 1-amino-2-hydroxyethyl group on the benzene ring. Its molecular formula is C₉H₁₁ClN₂O, and it has a molecular weight of 210.65 g/mol (calculated based on structural analysis). The compound is identified by CAS number 1245623-77-1 and is primarily used for laboratory research purposes, as indicated in its safety data sheet . The (R)-configuration of the amino-alcohol side chain confers stereochemical specificity, which may influence its interactions in biological or synthetic applications.

Properties

Molecular Formula |

C9H11ClN2O |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

4-[(1R)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |

InChI |

InChI=1S/C9H10N2O.ClH/c10-5-7-1-3-8(4-2-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 |

InChI Key |

OLFYDIQLQYMAOI-FVGYRXGTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C#N)[C@H](CO)N.Cl |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(CO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Imidization Reaction

The initial step involves condensing 4-nitrile-2-fluoro-benzaldehyde with tert-butyl carbamate to form N-[(4-nitrile-2-fluorophenyl)methylene]tert-butyl carbamate . Key conditions include:

This step achieves imine formation through dehydration, facilitated by the acidic environment. For the non-fluorinated target compound, 4-nitrile-benzaldehyde would replace the fluorinated analog, though reaction kinetics may vary due to electronic effects.

Chiral Addition

The imine intermediate undergoes asymmetric addition with trimethylnitrile silane to establish the chiral center. Critical parameters include:

This step achieves high enantiomeric excess (>99% ee) by leveraging titanium-based Lewis acids and chiral inducers to control stereochemistry.

Hydrolysis

The tert-butyl carbamate group is cleaved under acidic conditions to yield (R)-2-amino-2-[(4-cyano-2-fluorophenyl)]acetic acid .

| Parameter | Specification |

|---|---|

| Acid | Hydrochloric acid (preferred) |

| Temperature | 85°C |

| Duration | 6–8 hours |

Hydrolysis efficiency depends on acid strength and temperature, with HCl providing optimal protonation for carbamate cleavage.

Reduction

The final step reduces the ketone group to a secondary alcohol using sodium borohydride and iodine :

| Parameter | Specification |

|---|---|

| Reducing Agents | NaBH₄ (2.5 eq), I₂ (1.2 eq) |

| Solvent | Tetrahydrofuran (preferred) |

| Temperature | 65°C |

| Product | 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile |

For the target compound, omitting the fluorine substituent may necessitate solvent adjustments to polar aprotic solvents like acetonitrile to enhance solubility.

A generalized approach cited by VulcanChem involves coupling a benzonitrile precursor with a chiral amino alcohol followed by hydrochloride salt formation. While specifics are undisclosed, plausible steps include:

-

Nucleophilic Addition : Reacting 4-cyanobenzaldehyde with a chiral amino alcohol (e.g., (R)-2-amino-1-phenylethanol) under reductive amination conditions.

-

Salt Formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt.

This method’s success hinges on stereocontrol during the addition step, potentially employing chiral catalysts like Jacobsen’s thiourea derivatives.

Process Optimization and Critical Parameters

Solvent Selection

Temperature Effects

Catalytic Efficiency

Titanium-based catalysts (e.g., tetra-n-butyltitanium oxide) improve enantioselectivity by coordinating with both the imine and the nucleophile.

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial production faces additional challenges:

-

Continuous Flow Reactors : Enable precise control over exothermic reactions like imidization.

-

Green Chemistry : Substituting halogenated solvents with ionic liquids may reduce environmental impact.

Characterization and Quality Control

Key analytical methods include:

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the hydroxyethyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include various substituted benzonitriles and their derivatives, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of various pharmaceuticals, including potential drugs for treating neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It influences metabolic pathways by acting as a substrate or inhibitor, thereby modulating biochemical reactions.

Comparison with Similar Compounds

(R)-4-(1-Amino-2-methoxyethyl)benzonitrile Hydrochloride

- Structural Difference : The hydroxyl (-OH) group in the target compound is replaced by a methoxy (-OCH₃) group.

- The compound’s molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 228.68 g/mol .

- Applications : Like the target compound, it serves as a research chemical, but its methoxy group may stabilize it against oxidative degradation.

4-(1-Aminoethyl)-2-methylbenzonitrile Hydrochloride

- Structural Difference : Features a methyl group at the benzene ring’s 2-position and lacks the hydroxyl group.

- Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol .

Table 1: Amino-Alcohol Benzonitrile Derivatives

| Compound | Molecular Formula | Substituent Position | Functional Group | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|---|

| (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile HCl | C₉H₁₁ClN₂O | 4 | -OH, -NH₂ | 210.65 | Polar, hydrophilic |

| (R)-4-(1-Amino-2-methoxyethyl)benzonitrile HCl | C₁₀H₁₃ClN₂O₂ | 4 | -OCH₃, -NH₂ | 228.68 | Lipophilic |

| 4-(1-Aminoethyl)-2-methylbenzonitrile HCl | C₁₀H₁₃ClN₂ | 4 (aminoethyl), 2 (methyl) | -CH₃, -NH₂ | 196.68 | Steric hindrance |

Benzonitrile Derivatives with Cyclic Amines

(R)-4-(Pyrrolidin-2-yl)benzonitrile Hydrochloride

- Structural Difference: Contains a pyrrolidine ring (five-membered cyclic amine) instead of the amino-hydroxyethyl chain.

- Impact : The rigid pyrrolidine structure may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to reduced conformational flexibility. Its molecular formula is C₁₁H₁₃ClN₂ , with a molecular weight of 208.69 g/mol .

- Applications : Used as a high-purity intermediate in active pharmaceutical ingredient (API) synthesis.

4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile Hydrochloride

Table 2: Cyclic Amine Benzonitrile Derivatives

| Compound | Molecular Formula | Cyclic Structure | Molecular Weight (g/mol) | Key Property |

|---|---|---|---|---|

| (R)-4-(Pyrrolidin-2-yl)benzonitrile HCl | C₁₁H₁₃ClN₂ | Pyrrolidine | 208.69 | Rigidity, enhanced binding |

| 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile HCl | C₁₄H₂₀ClN₃ | Cyclohexyl | 265.78 | High hydrophobicity |

3-(Aminomethyl)benzonitrile

- Structural Difference: The amino-methyl group is at the benzene ring’s 3-position instead of 4.

- Its molecular formula is C₈H₈N₂, with a molecular weight of 132.16 g/mol .

4-Amino-3-methylbenzonitrile

- Structural Difference: Features a methyl group at the 3-position and an amino group at the 4-position.

- Impact: The methyl group may sterically hinder reactions at the amino site. Molecular formula: C₈H₈N₂, molecular weight: 132.16 g/mol .

Pharmaceutical-Related Benzonitriles (Rilpivirine Impurities)

Rilpivirine hydrochloride, an HIV-1 non-nucleoside reverse transcriptase inhibitor, has several impurities with benzonitrile cores:

- Impurity-A: 4-(4-Hydroxypyrimidin-2-ylamino)benzonitrile.

- Impurity-C: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile .

Comparison :

- These impurities retain the benzonitrile moiety but incorporate pyrimidine rings, increasing molecular complexity. For example, rilpivirine hydrochloride has a molecular weight of 402.88 g/mol (C₂₂H₁₈N₆·HCl), significantly larger than the target compound .

- The extended aromatic systems in rilpivirine derivatives enhance π-π stacking interactions, critical for binding to viral enzymes.

Biological Activity

(R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chiral organic compound with significant potential in medicinal chemistry. Its unique structural features, including an amino group and a hydroxyl group attached to a benzonitrile moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 198.66 g/mol

- Melting Point : Approximately 152 °C

- Solubility : Enhanced due to hydrochloride form

The compound's structure facilitates interactions with biological macromolecules, making it a candidate for further research in drug development.

The mechanism of action for this compound involves:

- Binding to Enzymes and Receptors : The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with specific molecular targets, modulating their activity.

- Influence on Metabolic Pathways : Initial studies suggest that the compound may affect lipid metabolism and exhibit anti-inflammatory properties through its interaction with adipose triglyceride lipase (ATGL) .

1. Neuroprotective Properties

Preliminary studies indicate that this compound may possess neuroprotective effects. It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing pathways related to pain perception and inflammation response.

2. Anti-inflammatory and Analgesic Effects

The presence of functional groups in the compound suggests potential anti-inflammatory and analgesic activities. Research indicates that it may modulate pain pathways through specific receptor interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile | Similar structure but different substitution | Potentially similar neuroprotective effects |

| 3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride | Variation in amino group position | Similar anti-inflammatory properties |

| 1-[Bis(2-hydroxyethyl)amino]-2-propanol | Different functional groups | Used in various pharmaceutical formulations |

The uniqueness of this compound lies in its specific stereochemistry, which may confer distinct binding interactions compared to its analogs.

Study on Lipid Metabolism

A study evaluated the inhibitory effects of various compounds on ATGL, revealing that this compound exhibited an IC value of approximately 10 μM, indicating respectable biological activity .

Neuroprotection Research

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, supporting its potential as a neuroprotective agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for (R)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a halogenated benzyl precursor (e.g., 4-bromobenzonitrile) with a chiral amino alcohol intermediate. Chiral resolution via diastereomeric salt formation or chromatography is critical to isolate the (R)-enantiomer . Ethanol-water mixtures (1:1) are effective solvents for intermediate reactions, as demonstrated in analogous benzonitrile syntheses .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard. For example, -NMR can confirm the stereochemistry of the hydroxyethyl group, while purity (>97%) is validated via HPLC or GC with chiral columns . Melting point analysis (>300°C, if applicable) provides additional quality control .

Q. What are the recommended storage conditions and stability considerations?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group. Stability studies in aqueous buffers (pH 1–12) are advised to assess degradation kinetics, as seen in structurally related compounds like rilpivirine hydrochloride, which is insoluble in water but degrades under extreme pH .

Advanced Research Questions

Q. How can enantiomeric resolution be optimized during synthesis?

- Methodological Answer : Use chiral resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by fractional crystallization. Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC can achieve >99% enantiomeric excess (ee). Computational modeling of enantiomer-CSP interactions aids column selection .

Q. What experimental strategies are used to study its interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (). Molecular docking studies (e.g., AutoDock Vina) predict binding modes to active sites, while mutagenesis assays validate key residues involved in stereoselective recognition .

Q. How does stereochemistry influence its biological activity and metabolic stability?

- Methodological Answer : The (R)-configuration enhances hydrogen bonding with chiral pockets in enzymes (e.g., kinases), as shown in analogs like (R)-4-(1-aminoethyl)-2-fluorobenzoic acid. Comparative studies with the (S)-enantiomer reveal differences in metabolic half-life using liver microsome assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve yield and reduce racemization. Process analytical technology (PAT), such as in-line FTIR, monitors ee in real-time during large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.